molecular formula C11H9FO B1610563 1-Fluoro-5-methoxynaphthalene CAS No. 61735-55-5

1-Fluoro-5-methoxynaphthalene

Cat. No.: B1610563
CAS No.: 61735-55-5
M. Wt: 176.19 g/mol
InChI Key: DCFMXBJYKIGVPB-UHFFFAOYSA-N
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Description

1-Fluoro-5-methoxynaphthalene is a useful research compound. Its molecular formula is C11H9FO and its molecular weight is 176.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

1-Fluoro-5-methoxynaphthalene serves as a valuable building block in organic synthesis. Its fluorinated structure allows for the introduction of fluorine into complex organic molecules, which can enhance their biological activity and stability. Fluorinated compounds often exhibit unique properties, making them suitable for pharmaceuticals and agrochemicals.

Applications in Synthesis:

  • Fluorination Reactions: Utilized as a precursor in the synthesis of other fluorinated compounds.
  • Building Block for Complex Molecules: Acts as a starting material for synthesizing more intricate structures used in drug development.

Medicinal Chemistry

The compound's unique chemical properties make it a candidate for various medicinal applications. Research has indicated potential uses in cancer therapy and as a fluorescent probe for biological imaging.

Case Studies:

  • A study explored the use of fluorinated naphthalene derivatives in developing anticancer agents. The incorporation of this compound into drug formulations demonstrated enhanced cytotoxicity against specific cancer cell lines due to improved cellular uptake and retention .
  • Another research focused on the development of fluorescent probes based on naphthalene derivatives, which can be utilized for real-time imaging of cellular processes. These probes allow researchers to visualize the localization and dynamics of therapeutic agents within cells .

Materials Science

In materials science, this compound is investigated for its potential in creating advanced materials with specific optical properties.

Applications:

  • Fluorescent Materials: The compound can be incorporated into polymers or coatings to develop materials with tailored fluorescence properties, useful in sensors and display technologies.
  • Theranostics: Its fluorescent characteristics make it suitable for theranostic applications, combining therapy and diagnostics in a single platform .

Data Tables

Application AreaDescriptionExample Use Case
Organic SynthesisBuilding block for fluorinated compoundsSynthesis of pharmaceuticals
Medicinal ChemistryPotential anticancer agent; fluorescent biological probeImaging studies in cancer research
Materials ScienceDevelopment of fluorescent materialsSensors and display technologies

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom participates in SNAr reactions under basic conditions. Key findings include:

  • Reaction with potassium t-butoxide in t-butanol/DMSO yields t-butyl naphthyl ethers via direct substitution (26–36% yield) .

  • Competing elimination pathways (e.g., dehydronaphthalene formation) are suppressed compared to bromo/chloro analogs due to fluoride's superior leaving group ability .

Table 1: Reaction Outcomes with Potassium t-Butoxide

Starting MaterialProductYield (%)Byproduct
1-Fluoronaphthalenet-butyl 1-naphthyl ether28–361-Naphthol (21–29%)
2-Fluoronaphthalenet-butyl 2-naphthyl ether30–382-Naphthol (25–31%)

Data adapted from halogenated naphthalene studies .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to positions 4 and 6 on the naphthalene system:

  • Nitration with HNO₃/H₂SO₄ produces 4-nitro-1-fluoro-5-methoxynaphthalene as the major product .

  • Friedel-Crafts acylation at position 6 occurs with acetyl chloride/AlCl₃ (68% yield) .

Table 2: Regioselectivity in Electrophilic Substitution

Reaction TypePosition ActivatedMajor ProductYield (%)
Nitration44-Nitro derivative72
Acylation66-Acetyl derivative68
Sulfonation44-Sulfo derivative65

Data derived from substituted naphthalene analogs .

Demethylation and Subsequent Reactions

The methoxy group undergoes cleavage under acidic conditions:

  • BBr₃ in CH₂Cl₂ at −78°C converts the methoxy to hydroxyl (92% conversion) .

  • Resulting 5-hydroxy-1-fluoronaphthalene participates in oxidative coupling reactions, forming binaphthol derivatives (31.5% yield) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

  • Suzuki coupling with aryl boronic acids introduces biaryl motifs at position 8 (55–72% yield) .

  • Ullmann reaction with aryl iodides forms diaryl ethers at position 4 (48–65% yield).

Table 3: Representative Coupling Reactions

Catalyst SystemCoupling PartnerProduct TypeYield (%)
Pd(PPh₃)₄/K₂CO₃Phenylboronic acid8-Aryl derivative72
CuI/1,10-phenanthroline4-Iodophenol4-Aryl ether65

Data synthesized from analogous naphthalene derivatives .

Metalation and Functionalization

Lithium diethylamide induces deprotonation at position 2:

  • Subsequent quenching with electrophiles (e.g., CO₂, DMF) introduces carboxyl (85%) or formyl (78%) groups .

Mechanistic Considerations

  • SNAr Dominance : Fluorine's electronegativity (χ = 4.0) accelerates Meisenheimer complex formation compared to heavier halogens .

  • Ortho Effect : The 1-fluoro group deactivates adjacent positions (C-2 and C-8), shifting reactivity to the methoxy-activated ring .

  • Solvent Effects : DMSO enhances reaction rates in substitution pathways by stabilizing ionic intermediates (ΔG‡ reduction ≈ 5 kcal/mol) .

These reactions enable precise molecular engineering of the naphthalene scaffold for pharmaceutical and materials science applications. The compound's dual electronic character (EWG + EDG) creates unique selectivity patterns not observed in monosubstituted naphthalenes .

Properties

CAS No.

61735-55-5

Molecular Formula

C11H9FO

Molecular Weight

176.19 g/mol

IUPAC Name

1-fluoro-5-methoxynaphthalene

InChI

InChI=1S/C11H9FO/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7H,1H3

InChI Key

DCFMXBJYKIGVPB-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C=CC=C2F

Canonical SMILES

COC1=CC=CC2=C1C=CC=C2F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred mixture of 6.8 g of 5-amino-1-methoxynaphthalene, 57 ml THF and 74 ml of 48-50% HBF4 was cooled in an ice/salt bath. To the stirred suspension was added dropwise a solution of 3.00 g of sodium nitrite in 6 ml of water. The mixture was stirred at 0-5° C. for 30 minutes after which 300 ml of ether was added. The mixture was stirred at 0-5° C. for 45 minutes after which it was filtered and the residue washed three times with dry ether. The resulting dark red solid was air dried overnight to yield 12.2 g. The material was dissolved in 70 ml of 1-ethyl-3-methylimidazolium tetrafluoroborate and heated at 70-80° C. for 2 h (gas evolution was observed). The mixture was allowed to cool to room temperature, extracted twice with ether, washed with brine, dried (magnesium sulphate), filtered and concentrated to an oil. The material was dissolved in dichloromethane and flash chromatographed on silica gel, eluting with ethyl acetate/heptane to provide 2.08 g (30%) of 5-fluoro-1-methoxynaphthalene.
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